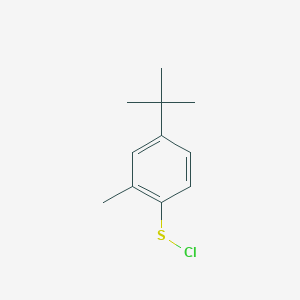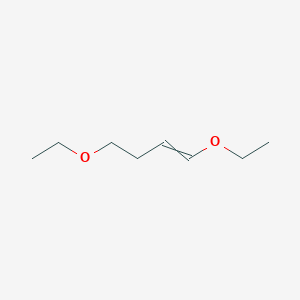
1,4-Diethoxybut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diethoxybut-1-ene is an organic compound with the molecular formula C8H16O2 It is a member of the ether family, characterized by the presence of two ethoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethoxybut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethoxy groups. The reaction conditions typically involve refluxing the mixture to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
1,4-Diethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Diethoxybut-1-ene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybut-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,4-Diethoxybutane: Similar structure but with a saturated butane backbone instead of an unsaturated butene backbone.
Uniqueness
1,4-Diethoxybut-1-ene is unique due to its unsaturated butene backbone, which imparts different reactivity compared to its saturated counterparts. This unsaturation allows for additional reactions, such as polymerization and addition reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
62454-70-0 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,4-diethoxybut-1-ene |
InChI |
InChI=1S/C8H16O2/c1-3-9-7-5-6-8-10-4-2/h5,7H,3-4,6,8H2,1-2H3 |
InChI Key |
XXGRVFSXEFSXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


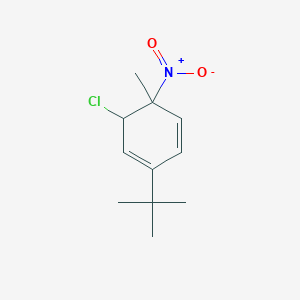
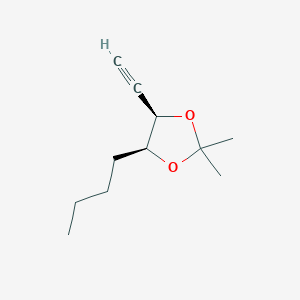
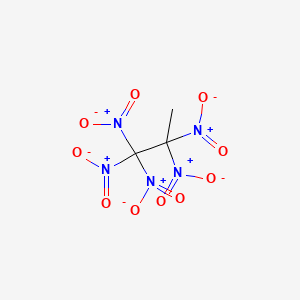
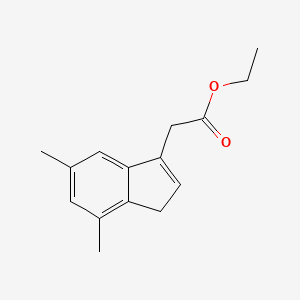
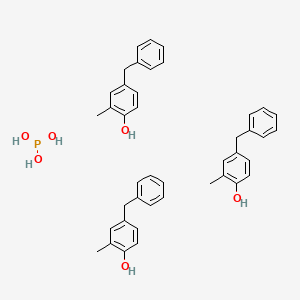
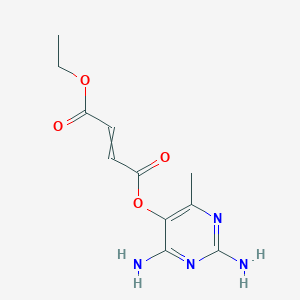
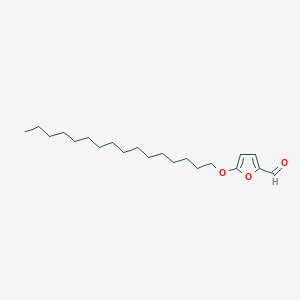
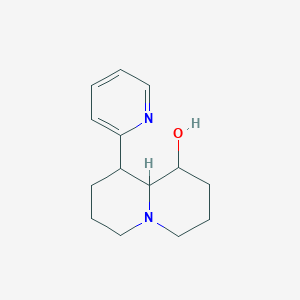
![Methyl 5-[(oxan-2-yl)oxy]-3-oxohept-6-enoate](/img/structure/B14523415.png)
![4-[1,2-Dibromo-2-(4-decylphenyl)ethyl]benzonitrile](/img/structure/B14523419.png)
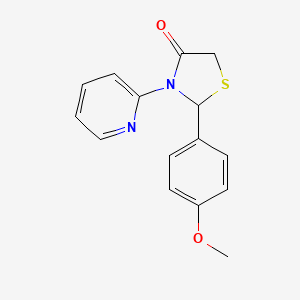
![9-[(2-Chloroethyl)(methyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14523421.png)
![8-Ethoxy-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14523425.png)
